Terbiumacetate

Precursor Chemistry Thermal Analysis Catalyst Synthesis

Researchers face batch inconsistencies in green phosphor intensity due to hygroscopic or energetic precursors. Terbium Acetate Hydrate solves this with superior water solubility and a predictable, non-energetic decomposition pathway to Tb₄O₇. - Achieves intense Tb³⁺ green luminescence for security inks and phosphors. - Enables homogeneous aqueous sol-gel deposition of Tb:YAG films, replacing toxic solvents. - Stepwise TGA/DTA-verified calcination to optimize catalyst support surface area.

Molecular Formula C6H12O6Tb
Molecular Weight 339.08 g/mol
Cat. No. B15350593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbiumacetate
Molecular FormulaC6H12O6Tb
Molecular Weight339.08 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.CC(=O)O.[Tb]
InChIInChI=1S/3C2H4O2.Tb/c3*1-2(3)4;/h3*1H3,(H,3,4);
InChIKeyFHNFZSSPPAEYQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terbium Acetate: Technical Baseline & Procurement


Terbium acetate, typically supplied as a hydrate (e.g., tetrahydrate or unspecified hydrate), is a crystalline salt of the rare earth element terbium (Tb³⁺) with the empirical formula Tb(CH₃COO)₃·xH₂O . It serves as a critical precursor in the synthesis of phosphors, catalysts, and magneto-optic materials due to the intense green luminescence of the Tb³⁺ ion upon UV excitation [1]. Its procurement is generally specified by a purity of 99.9% on a trace metals basis, with the material being water-soluble and characterized by a defined thermal decomposition pathway to terbium oxide (Tb₄O₇ or Tb₂O₃) [2].

1 Precursor for phosphor, catalyst, and magneto-optic material synthesis
2 Water-soluble format supports aqueous solution-based workflows
3 Reported thermal decomposition pathway enables predictable oxide conversion control

Terbium Acetate: Why Substitution Is Not Recommended


Direct substitution of terbium acetate with other common terbium precursors, such as terbium nitrate or terbium chloride, is not scientifically sound due to significant differences in material properties that directly impact synthesis outcomes. The counter-anion profoundly influences hygroscopicity, thermal decomposition behavior, and crucially, the medium's effect on the photophysical properties of the resulting Tb³⁺ complexes [1][2]. For instance, the thermal decomposition pathway of the acetate to form specific terbium oxide phases differs markedly from that of the nitrate, affecting the morphology and purity of the final catalyst or phosphor [3]. These quantifiable variations in key process parameters underscore the need for product-specific evidence when selecting a terbium source for research or industrial applications.

Anion Impact Counter-anion may shift hygroscopicity and photophysical outcomes. Terbium nitrate or chloride may not transfer directly.
Oxide Phase Thermal decomposition morphology and oxide purity may differ from nitrate-derived routes. Pathway requires product-specific validation.
Solubility Water-insoluble analogs (e.g., terbium acetylacetonate) cannot replace acetate for aqueous sol-gel or hydrothermal methods.

Terbium Acetate: Evidence vs. Analogs


Thermal Decomposition vs. Terbium Nitrate

Terbium acetate offers a well-characterized, multi-step thermal decomposition pathway to terbium oxide, which is critical for tailoring the properties of the final oxide product. This is in contrast to the explosive decomposition risk associated with nitrate precursors. The thermal decomposition of terbium acetate tetrahydrate has been precisely mapped using TGA, DTA, and XRD, providing a predictable route to Tb₄O₇ [1]. This detailed understanding allows for process control that is not as well-defined for alternative salts like terbium chloride, where hydrolysis can lead to oxychloride formation [2].

Thermal Decomposition
Class-level inference
Stepwise: dehydrates 60–180 °C, then decomposes 220–650 °C via oxycarbonate intermediates to Tb₂O₃/Tb₄O₇. Nitrate: potentially explosive, direct to oxide. Chloride: forms TbOCl intermediate, needs higher temperature.
Reported thermal behavior supports precursor selection for oxide control.
TGA/DTA/XRD data under air. Conditions may vary with ramp rate.
Precursor Chemistry Thermal Analysis Catalyst Synthesis

Hygroscopicity vs. Terbium Halides

Terbium acetate demonstrates significantly lower hygroscopicity compared to the corresponding terbium halides, a key advantage for accurate and reproducible laboratory weighing and material storage. This property is explicitly noted in comparative assessments, stating it is 'far less hygroscopic than the corresponding halides' [1]. This reduced affinity for atmospheric moisture minimizes the risk of compositional changes due to water uptake, which can lead to errors in stoichiometric calculations during synthesis.

Hygroscopicity
Head-to-head
Slightly hygroscopic. Described as far less hygroscopic than terbium halides, which are deliquescent.
May support improved weighing accuracy and bench stability.
Qualitative assessment under ambient conditions.
Material Handling Stability Weighing Accuracy

Water Solubility vs. Terbium Acetylacetonate

Terbium acetate exhibits high solubility in water, making it an ideal precursor for aqueous solution-based synthesis routes such as sol-gel processing or hydrothermal methods. This is in stark contrast to the widely used β-diketonate complex, terbium acetylacetonate (Tb(acac)₃), which is insoluble in water and requires organic solvents for processing . This fundamental difference dictates the choice of precursor based on the desired synthetic medium.

Water Solubility
Cross-study comparable
Highly soluble
Supports aqueous sol-gel and hydrothermal workflows.
Contrasts with water-insoluble Tb(acac)₃, which requires organic solvents.
Sol-Gel Processing Aqueous Synthesis Solution Chemistry

Luminescence vs. Europium Acetate

The choice between terbium and europium acetates in luminescent applications is dictated by their distinct, non-overlapping emission colors, enabling specific application designs. A direct comparative study on lanthanide-directed coordination polymer gels (CPGs) synthesized from europium and terbium acetate demonstrated that white-light emission could be achieved solely by modulating the stoichiometric ratio of the two acetates [1]. The pure Tb-acetate based gel exhibits characteristic green luminescence, while the pure Eu-acetate analog emits red-orange light [1].

Luminescence
Head-to-head
Intense green emission under UV. Eu acetate analog emits red-orange. Blending enables white light.
Spectral selectivity supports green-emission security ink applications.
Coordination polymer gel study, λex=365 nm.
Luminescence Anti-counterfeiting Security Inks

Terbium Acetate: Targeted Applications


Aqueous Sol-Gel Deposition of Tb-Doped Thin Films

As evidenced by its high water solubility, terbium acetate is the preferred precursor for fabricating Tb³⁺-doped thin films (e.g., Tb:YAG, Tb:ZnO) using aqueous sol-gel or solution deposition methods . Its superior solubility in water, in contrast to the water-insoluble terbium acetylacetonate, allows for the formulation of stable, homogeneous precursor solutions without the need for toxic organic solvents, aligning with green chemistry principles [1]. This characteristic is critical for achieving uniform dopant distribution in the final film.

High-Purity Tb₄O₇ Catalyst Synthesis

The well-characterized, non-energetic thermal decomposition pathway of terbium acetate makes it the safer and more controllable choice over terbium nitrate for producing high-purity Tb₄O₇ catalyst supports. The stepwise decomposition, verified by TGA and DTA, allows for precise calcination protocols to optimize surface area and catalytic activity [2]. This predictable conversion to the desired oxide phase is essential for ensuring batch-to-batch reproducibility in catalyst manufacturing.

Stable Green-Emitting Security Inks

Terbium acetate is the specific material of choice for formulating green-luminescent security inks and anti-counterfeiting features. Direct comparative studies have shown that when co-assembled with gelators, it yields materials with intense green emission, a property that is distinct from the red-orange emission of its europium acetate analog [3]. This spectral selectivity is paramount for creating secure, multi-color encoded features that are easily distinguishable under UV light.

Application
Selection Property
Validation Focus
Aqueous sol-gel deposition of Tb-doped thin films
Water solubility and aqueous medium compatibility
Homogeneous dopant distribution in precursor solutions
High-purity Tb₄O₇ catalyst synthesis
Non-energetic, stepwise thermal decomposition pathway
Calcination protocol optimization for phase purity
Stable green-emitting security inks
Intense green luminescence spectral signature
Emission color differentiation under UV excitation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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